Cas no 883554-73-2 (METHYL 4-(MORPHOLINOCARBONYL)CUBANECARBOXYLATE)

METHYL 4-(MORPHOLINOCARBONYL)CUBANECARBOXYLATE is a specialized cubane derivative featuring both a morpholine carbonyl and a methyl ester functional group. This compound is of interest due to the unique strained cubane scaffold, which imparts high energy density and potential applications in materials science and pharmaceuticals. The morpholine carbonyl moiety enhances solubility and reactivity, facilitating further derivatization. The methyl ester group offers versatility in synthetic transformations, such as hydrolysis or amidation. Its rigid structure and functional groups make it a valuable intermediate for exploring novel chemical spaces, particularly in drug discovery and high-energy materials research.
METHYL 4-(MORPHOLINOCARBONYL)CUBANECARBOXYLATE structure
883554-73-2 structure
Product Name:METHYL 4-(MORPHOLINOCARBONYL)CUBANECARBOXYLATE
CAS No:883554-73-2
MF:C15H17NO4
MW:275.299784421921
CID:710423
PubChem ID:17750264
Update Time:2025-06-07

METHYL 4-(MORPHOLINOCARBONYL)CUBANECARBOXYLATE Chemical and Physical Properties

Names and Identifiers

    • METHYL 4-(MORPHOLINOCARBONYL)CUBANECARBOXYLATE
    • methyl 4-(morpholine-4-carbonyl)cubane-1-carboxylate
    • BM545
    • METHYL 8-(MORPHOLINE-4-CARBONYL)CUBANE-1-CARBOXYLATE
    • DTXSID00590395
    • methyl (1s,2R,3r,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylate
    • 883554-73-2
    • Methyl 4-(morpholine-4-carbonyl)pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate
    • Inchi: 1S/C15H17NO4/c1-19-13(18)15-9-6-10(15)8-11(15)7(9)14(6,8)12(17)16-2-4-20-5-3-16/h6-11H,2-5H2,1H3
    • InChI Key: YYVJCPBOJUHIDA-UHFFFAOYSA-N
    • SMILES: O(C)C(C12C3C4C1C1C2C3C14C(N1CCOCC1)=O)=O

Computed Properties

  • Exact Mass: 275.11600
  • Monoisotopic Mass: 275.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 55.8Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 432.5±45.0 °C at 760 mmHg
  • Flash Point: 243.3±28.7 °C
  • PSA: 55.84000
  • LogP: -0.30590

METHYL 4-(MORPHOLINOCARBONYL)CUBANECARBOXYLATE Security Information

METHYL 4-(MORPHOLINOCARBONYL)CUBANECARBOXYLATE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR312552-250mg
Methyl (1S,2R,3R,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylate
883554-73-2 95%
250mg
£868.00 2023-08-31
Apollo Scientific
OR312552-1g
Methyl (1S,2R,3R,8S)-4-(morpholine-4-carbonyl)cubane-1-carboxylate
883554-73-2 95%
1g
£2356.00 2023-08-31

METHYL 4-(MORPHOLINOCARBONYL)CUBANECARBOXYLATE Related Literature

Additional information on METHYL 4-(MORPHOLINOCARBONYL)CUBANECARBOXYLATE

METHYL 4-(MORPHOLINOCARBONYL)CUBANECARBOXYLATE (CAS No. 883554-73-2): A Comprehensive Overview in Modern Chemical Biology

Methyl 4-(morpholincarbonyl)cubanecarboxylate, identified by its unique chemical identifier CAS No. 883554-73-2, represents a fascinating compound within the realm of chemical biology. This molecule, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in pharmaceutical research and drug development. The compound's structure, featuring a cubane core conjugated with a morpholine moiety, endows it with distinctive physicochemical properties that make it a compelling candidate for further exploration.

The cubane scaffold, known for its high rigidity and stability, is a rare structural motif in natural products but has been extensively studied for its utility in medicinal chemistry. Its unique three-dimensional geometry and electronic properties contribute to the molecule's binding affinity and selectivity, making it an attractive scaffold for designing novel bioactive agents. In contrast, the morpholine ring introduces a polar and basic environment, which can modulate the overall pharmacokinetic profile of the compound. This combination of structural features has positioned Methyl 4-(morpholincarbonyl)cubanecarboxylate as a promising candidate for investigating various biological pathways.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like Methyl 4-(morpholincarbonyl)cubanecarboxylate, paving the way for its incorporation into drug discovery programs. The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry have been instrumental in constructing the intricate framework of the molecule. These synthetic strategies not only highlight the ingenuity of modern chemical synthesis but also underscore the importance of innovative methodologies in accessing structurally diverse compounds.

The pharmacological potential of Methyl 4-(morpholincarbonyl)cubanecarboxylate has been explored in several preclinical studies aimed at identifying novel therapeutic agents. Initial investigations have focused on its interaction with biological targets such as enzymes and receptors relevant to human health and disease. The rigid cubane core is expected to enhance binding specificity by restricting conformational flexibility, while the morpholine moiety can serve as a hydrogen bond acceptor or participate in hydrophobic interactions. Such features are critical for optimizing drug-like properties, including solubility, permeability, and metabolic stability.

One particularly intriguing aspect of Methyl 4-(morpholincarbonyl)cubanecarboxylate is its potential role in modulating signaling pathways associated with cancer and inflammation. Studies have suggested that compounds with similar structural motifs may interfere with key molecular targets involved in these pathological processes. For instance, the cubane scaffold has been shown to exhibit inhibitory activity against certain kinases, which are often overexpressed in tumor cells. Meanwhile, the morpholine group can interact with acidic residues in protein targets, altering their function and downstream signaling cascades. These findings underscore the compound's potential as a lead molecule for developing targeted therapies.

In addition to its therapeutic applications, Methyl 4-(morpholincarbonyl)cubanecarboxylate holds promise for use as an intermediate in the synthesis of more complex bioactive molecules. Its versatile structure allows for further functionalization at multiple sites, enabling chemists to tailor its properties for specific biological activities. This adaptability makes it a valuable building block in medicinal chemistry libraries designed for high-throughput screening campaigns. Such libraries are instrumental in identifying novel compounds with desirable pharmacological profiles without requiring extensive custom synthesis.

The growing interest in Methyl 4-(morpholincarbonyl)cubanecarboxylate underscores the broader trend toward exploring structurally unique compounds with unrecognized therapeutic potential. As chemical biology continues to evolve, researchers are increasingly leveraging innovative molecular architectures to address unmet medical needs. The cubane-morpholine hybrid represents an excellent example of how combining distinct structural elements can yield molecules with enhanced functionality and efficacy. This approach aligns well with contemporary drug discovery strategies that emphasize diversity and novelty.

Looking ahead, further research is warranted to fully elucidate the biological significance of Methyl 4-(morpholincarbonyl)cubanecarboxylate and its derivatives. Advanced computational modeling techniques can provide insights into its interactions with biological targets at an atomic level, guiding rational design modifications to improve potency and selectivity. Additionally, preclinical studies involving cell-based assays and animal models will be essential for evaluating its safety profile and pharmacological activity before considering clinical translation.

In conclusion, Methyl 4-(morpholincarbonyl)cubanecarboxylate (CAS No. 883554-73-2) exemplifies how innovative molecular design can lead to discovery of promising bioactive compounds with significant therapeutic implications. Its unique combination of structural features—namely the rigid cubane core and polar morpholine moiety—makes it a compelling candidate for further exploration across multiple disease areas including cancer and inflammation-related disorders. As synthetic methodologies continue to advance along with our understanding of biological systems at molecular levels; compounds like this one will undoubtedly play increasingly important roles within future generations' medicine cabinets.

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